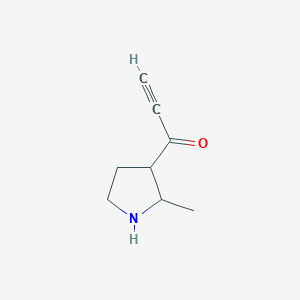

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(2-methylpyrrolidin-3-yl)prop-2-yn-1-one |

InChI |

InChI=1S/C8H11NO/c1-3-8(10)7-4-5-9-6(7)2/h1,6-7,9H,4-5H2,2H3 |

InChI Key |

LWOAGHRTDSIVOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C(=O)C#C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

A highly efficient method involves the Ti(O-iPr)4 and EtMgBr catalyzed carbocyclization of N-allyl-substituted propargylamines in the presence of diethylzinc (Et2Zn). This reaction proceeds in dichloromethane at room temperature over approximately 18 hours. The process involves the following key steps:

- Formation of a titanium(II)-ethylene complex from Ti(O-iPr)4 and EtMgBr.

- Coordination of the enyne substrate (N-allyl propargylamine) to titanium, forming a titanacyclopropane intermediate.

- Carbocyclization via coupling of acetylene and alkene moieties to form a titanacyclopentene intermediate.

- Transmetallation with Et2Zn to generate an organozinc intermediate.

- Final deuterolysis or hydrolysis to yield methylenepyrrolidine derivatives with Z-configuration of the double bond.

This method tolerates various heterofunctional substituents, making it versatile for synthesizing a range of pyrrolidine derivatives including 2-methyl substituted analogues.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting Material | N-(4-methylbenzyl)-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine (2 mmol) |

| Catalyst System | Ti(O-iPr)4 (15 mol%), EtMgBr (20 mol%), Et2Zn (2.5 eq) |

| Solvent | Dichloromethane |

| Temperature | Room temperature (~23 °C) |

| Reaction Time | 18 hours |

| Work-up | Aqueous KOH quench, extraction with diethyl ether, drying over anhydrous sodium sulfate |

| Product Characterization | 1D and 2D NMR, NOESY for stereochemistry |

| Yield | High yields reported (exact yield varies by substrate) |

Nucleophilic Substitution on Propargyl Bromides

An alternative route involves the preparation of propargyl bromide derivatives followed by nucleophilic substitution with substituted pyrrolidines.

Synthetic Procedure

- Starting from 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(prop-2-yn-1-ol), bromination using bromomethane and triphenylphosphine in anhydrous methylene chloride yields 4,4′-bis-(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl.

- This bromide is then reacted with pyrrolidine or substituted pyrrolidines (e.g., 2-methylpyrrolidine) in acetonitrile at room temperature for 2 hours.

- The product is isolated by solvent removal, liquid-liquid extraction, drying, and column chromatography.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting Material | 4,4′-bis-(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl (0.26 mmol) |

| Nucleophile | Pyrrolidine or 2-methylpyrrolidine (0.78 mmol) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Reaction Time | 2 hours |

| Purification | Column chromatography (dichloromethane/methanol 100:3) |

| Yield | Approximately 80% |

Comparative Analysis of Methods

| Feature | Ti–Mg-Catalyzed Carbocyclization | Nucleophilic Substitution on Propargyl Bromides |

|---|---|---|

| Complexity | One-pot, multi-step catalytic process | Two-step process: bromination then substitution |

| Reaction Time | ~18 hours | ~2 hours |

| Temperature | Room temperature | Room temperature |

| Functional Group Tolerance | High, tolerates amines, ethers | Moderate, depends on nucleophile stability |

| Stereochemical Control | High, Z-configuration confirmed by NOESY | Less stereochemical complexity |

| Yield | High (variable by substrate) | High (~80%) |

| Scalability | Potentially scalable with catalyst optimization | Easily scalable |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the propargyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The prop-2-yn-1-one moiety is a common scaffold in medicinal and materials chemistry. Key structural variants include:

Aryl-Substituted Derivatives

- 1-(3-Nitrophenyl)prop-2-yn-1-one (27c): Synthesized via MnO₂ oxidation of propargyl alcohol, yielding a yellow oil. The nitro group enhances electrophilicity, favoring reactivity in cycloaddition or nucleophilic addition reactions .

- 1-(4-Methoxyphenyl)prop-2-yn-1-one (27d) : A white solid with 77% yield, the methoxy group donates electron density, altering electronic properties compared to nitro-substituted analogues .

- 1-(Pyren-1-yl)prop-2-yn-1-one (1) : Used in pyrazole synthesis for photophysical studies; the pyrenyl group confers fluorescence due to extended conjugation .

Heteroaromatic and Heterocyclic Derivatives

- 1-(Furan-2-yl)prop-2-yn-1-one (1u) : Exhibits IR bands at 2175 cm⁻¹ (alkyne stretch) and 1626 cm⁻¹ (ketone C=O), with applications in heterocyclic synthesis .

- 1-(Thiophen-2-yl)prop-2-yn-1-one (1v) : The thiophene substituent enhances π-stacking interactions, relevant in materials science .

- 1-(Pyrrolidin-1-yl)prop-2-yn-1-one : A close analogue of the target compound, synthesized via methods involving lithium or potassium bases. The pyrrolidine ring provides basicity and hydrogen-bonding capacity .

Physicochemical Properties

Biological Activity

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a propynone structure linked to a 2-methylpyrrolidine ring, which contributes to its reactivity and interaction with biological systems. Ongoing research aims to elucidate its mechanisms of action and therapeutic applications.

- Molecular Formula : C₉H₁₇NO

- Molecular Weight : 155.24 g/mol

- Structural Features : The compound features a butynone structure with a pyrrolidine ring, which is significant for its biological interactions.

The biological activity of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one is primarily attributed to its interactions with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to significant physiological effects. Current studies suggest that the compound may influence:

- Enzyme activity modulation

- Receptor binding affinity

- Signal transduction pathways

Biological Activities

Research indicates that 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one exhibits several biological activities, including:

Antimicrobial Activity

Preliminary studies have shown that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Potential

The compound has been investigated for its potential anticancer effects. In vitro studies have indicated that it may inhibit cancer cell proliferation through specific molecular targets.

Neuropharmacological Effects

Given its structure, there is interest in exploring the neuropharmacological effects of this compound, particularly its potential as a modulator of neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-methylpyrrolidine | Contains an amino group on a pyrrolidine ring | Different functional groups leading to distinct properties |

| 1-(2-Methylpyrrolidin-2-yl)prop-2-yn-1-one | Similar pyrrolidine structure but different substituents | Unique due to propargyl substitution |

| 2-Methylbut-3-yn-2-ol | Alkynyl alcohol structure | Used as a precursor for terpenes |

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one exhibited significant inhibitory effects on cell proliferation. The IC50 values were determined through MTT assays, indicating potential as an anticancer agent.

Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological profile revealed that the compound interacts with neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.